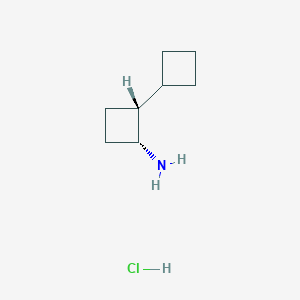
(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique cyclobutyl and cyclobutanamine structure, which contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutylamine and cyclobutanone as starting materials. The reaction proceeds through a series of steps including nucleophilic substitution and reduction reactions to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This can include continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with consistent quality .
化学反応の分析
Types of Reactions
(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the cyclobutyl or cyclobutanamine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted cyclobutyl and cyclobutanamine derivatives, which can be further utilized in different applications .
科学的研究の応用
(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds include other cyclobutyl and cyclobutanamine derivatives, such as (1R,2R)-1,2-diphenyl-1,2-ethanediamine and (1R,2R)-1,2-diaminocyclohexane .
Uniqueness
What sets (1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride apart is its unique combination of cyclobutyl and cyclobutanamine structures, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific stereochemistry and reactivity profiles .
生物活性
(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H16ClN
- Molecular Weight : 189.69 g/mol
The biological activity of (1R,2R)-2-Cyclobutylcyclobutan-1-amine is primarily attributed to its interaction with various receptors and enzymes. Similar compounds have been shown to influence several biochemical pathways, leading to significant physiological effects.
Target Receptors
Research indicates that cyclobutyl derivatives can act as substrates for specific enzymes, such as cytochrome P450, which are crucial in drug metabolism and pharmacokinetics. For instance, studies have demonstrated that cyclobutylamine derivatives can undergo selective hydroxylation by P450BM3 enzymes, yielding various metabolites with distinct biological activities .
Biological Activity and Pharmacological Effects
The biological effects of (1R,2R)-2-Cyclobutylcyclobutan-1-amine can be summarized as follows:
Case Studies
-
Hydroxylation Studies :
A study focused on the selective hydroxylation of cyclobutylamines revealed that variations in the N-substituent significantly influenced the metabolic pathways and product selectivity. The research highlighted that certain enzyme variants achieved high conversion rates and selectivity for specific hydroxylated products, indicating a promising avenue for drug development . -
Antiviral Potential :
Cyclobutyl adenosine analogs were evaluated for their ability to act as substrates for HIV-1 reverse transcriptase. The findings suggested that modifications to the cyclobutyl structure could enhance antiviral efficacy, providing a scaffold for further drug design . -
Cytotoxicity Assessment :
In vitro studies assessed the cytotoxic effects of cyclobutyl derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, warranting further investigation into their mechanisms and potential therapeutic applications .
特性
IUPAC Name |
(1R,2R)-2-cyclobutylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-4-7(8)6-2-1-3-6;/h6-8H,1-5,9H2;1H/t7-,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENYMNCYNYGST-SCLLHFNJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H]2CC[C@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













